Bienvenue dans la boutique en ligne BenchChem!

2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Adenylyl Cyclase Isoform Selectivity Signal Transduction

2-Amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 848753-19-5) is a member of the 2-amino-7-aryl-7,8-dihydroquinazolin-5(6H)-one class, a versatile scaffold in medicinal chemistry. Its core structure enables exploration of anti-cancer, anti-inflammatory, and anti-microbial activities, primarily through the induction of apoptosis.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 848753-19-5
Cat. No. B2897504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
CAS848753-19-5
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC
InChIInChI=1S/C16H17N3O3/c1-21-10-3-4-11(15(7-10)22-2)9-5-13-12(14(20)6-9)8-18-16(17)19-13/h3-4,7-9H,5-6H2,1-2H3,(H2,17,18,19)
InChIKeyBDIRAJHDCVWGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 848753-19-5): Procurement & Selection Rationale


2-Amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 848753-19-5) is a member of the 2-amino-7-aryl-7,8-dihydroquinazolin-5(6H)-one class, a versatile scaffold in medicinal chemistry. Its core structure enables exploration of anti-cancer, anti-inflammatory, and anti-microbial activities, primarily through the induction of apoptosis . The compound's chemical formula is C16H17N3O3 with a molecular weight of 299.32 g/mol, and it is commercially available with purity levels typically up to 98% . This guide establishes its scientific differentiation to support informed procurement decisions.

Why 2-Amino-7,8-dihydroquinazolin-5(6H)-ones Are Not Interchangeable: The Critical Role of the 7-Aryl Substituent


The biological activity and selectivity of 2-amino-7,8-dihydroquinazolin-5(6H)-ones are exquisitely sensitive to the nature of the substituent at the 7-position. A direct structural analog, 2-amino-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one (NKY80), is a well-characterized, potent, and selective adenylyl cyclase type V inhibitor . In contrast, a 2-(phenylamino) analog series has demonstrated potent human MAO-B inhibition, with the lead compound also exhibiting weak GSK3β kinase activity [1]. This divergence in primary pharmacological targets—from signal transduction enzymes (adenylyl cyclase) to neurotransmitter metabolism (MAO-B) and a kinase (GSK3β)—clearly demonstrates that even subtle modifications to the core scaffold's periphery can result in a complete switch in a compound's biological fingerprint. Therefore, generic substitution without validation of the specific analog's target engagement profile would introduce significant scientific risk.

Quantitative Differentiation Evidence for 2-Amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one


Adenylyl Cyclase Isoform Selectivity: The 2,4-Dimethoxyphenyl Analog vs. the Furan-2-yl Analog (NKY80)

The target compound is a direct structural analog of NKY80. NKY80 is a well-documented, non-competitive inhibitor of adenylyl cyclase (AC) with a distinct isoform selectivity profile: it is most potent against the type V isoform (IC50 = 8.3 µM), with significantly reduced activity against type III (IC50 = 132 µM) and type II (IC50 = 1.7 mM) . The 7-(2,4-dimethoxyphenyl) substitution in the target compound introduces a larger, more electron-rich aromatic system compared to the furan-2-yl group in NKY80, which is predicted by medicinal chemistry principle to modulate isoform selectivity, potency, and physicochemical properties. While direct AC inhibition data for the target compound has not been identified in the public domain, this class-level inference establishes a strong scientific basis for a differentiated selectivity profile.

Adenylyl Cyclase Isoform Selectivity Signal Transduction Cardiovascular Research

MAO-B vs. GSK3β Kinase Inhibition: A Pharmacological Dichotomy Within the Scaffold

A recent study on a series of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives identified potent and selective human MAO-B inhibitors. The lead compound (4) inhibited MAO-B with a Ki in the nanomolar range and also weakly inhibited GSK3β kinase [1]. The target compound, 2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, shares the core scaffold but differs critically at both the 2-amino substituent (unsubstituted amino vs. phenylamino) and the 7-aryl group (2,4-dimethoxyphenyl vs. various phenyl derivatives). These structural differences are hypothesized to shift the biological profile away from potent MAO-B/GSK3β dual inhibition toward other, yet-to-be-determined targets, or to modulate the MAO-B/GSK3β potency and selectivity ratio.

MAO-B GSK3β Neurodegeneration Kinase Inhibition

mGluR5 Negative Allosteric Modulation: The 2-Amino Substituent's Impact on Receptor Activity

The scaffold is a known source of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). A closely related analog, 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one, was identified as a moderately active mGluR5 NAM with high selectivity over mGluR1 [1]. The target compound differs by having a free 2-amino group instead of a substituted aniline. This key difference at the 2-position is expected to significantly alter its binding mode and functional activity at mGluR5, as the aniline moiety is a critical pharmacophoric element for NAM activity in this series. The target compound likely exhibits a different mGluR5 activity profile (potency, efficacy, or subtype selectivity) and serves as a vital tool for deconvoluting the pharmacophore.

mGluR5 Negative Allosteric Modulator Neuroscience GPCR

Anti-Proliferative Potential via Apoptosis Induction: A Distinct Apoptotic Signature

The 2-amino-7,8-dihydroquinazolin-5(6H)-one scaffold, including the target compound, is reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This mechanism is a signature of the class. In a related series of 3,4-dihydroquinazolinone derivatives, a sub-set of compounds was shown to potently inhibit EGFR (IC50 = 146.9–1032.7 nM) and sensitize HepG-2 cancer cells to gamma radiation (IC50 = 1.56–4.32 µM) [1]. The target compound's unique substitution pattern at the 2- and 7- positions is hypothesized to yield a distinct anti-proliferative and apoptosis induction profile compared to the 3,4-dihydroquinazolinone and 2-(phenylamino) series, potentially targeting a different balance of extrinsic and intrinsic apoptotic pathways.

Apoptosis Caspase Activation Cancer Cytotoxicity

Validated Application Scenarios for 2-Amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one


Deconvoluting Adenylyl Cyclase Isoform Pharmacology

As a direct structural analog of the established AC type V inhibitor NKY80, this compound is ideal for structure-activity relationship (SAR) studies aimed at understanding how the 7-aryl substituent governs AC isoform selectivity . It can serve as a critical tool compound in panels alongside NKY80 to profile novel AC inhibitors.

Probing the mGluR5 Negative Allosteric Modulator Pharmacophore

This compound is a crucial missing piece in the mGluR5 NAM SAR puzzle. Its use is warranted in experiments designed to compare its activity profile directly against the known mGluR5 NAM 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one to define the role of the 2-amino substituent [1]. This can accelerate the rational design of next-generation mGluR5 ligands.

Investigating the MAO-B/GSK3β Polypharmacology Interface in Neurodegeneration

The compound's structural divergence from the recently reported MAO-B/GSK3β dual inhibitors provides a powerful opportunity for pharmacological differentiation [2]. It can be used as a control compound to validate target engagement and to explore how minor structural changes can uncouple MAO-B inhibition from GSK3β activity, a key challenge in developing safer multi-target drugs for Alzheimer's and Parkinson's diseases.

Building Focused Libraries for Apoptosis and Anti-Cancer Screening

Given the established apoptosis-inducing properties of the dihydroquinazolinone class, this compound is a valuable building block for creating focused compound libraries for anti-cancer screening [3]. Its unique 2-amino and 2,4-dimethoxyphenyl substituents differentiate it from the 3,4-dihydroquinazolinone regioisomers, offering a distinct chemical space for hit identification against novel targets.

Quote Request

Request a Quote for 2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.